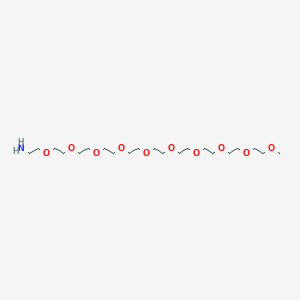

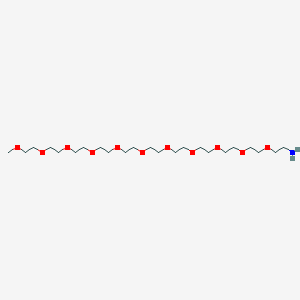

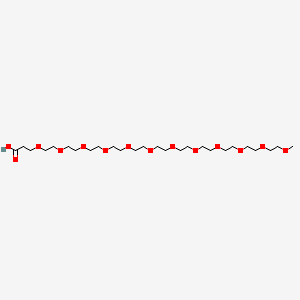

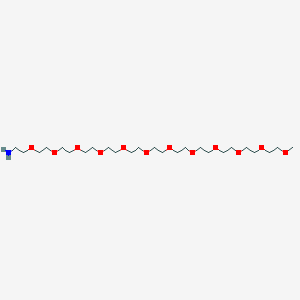

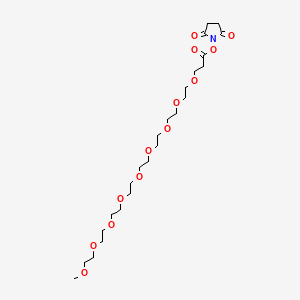

m-PEG9-NHS ester

Vue d'ensemble

Description

M-PEG9-NHS ester is a PEG linker containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of this compound involves the use of an NHS ester linker, which can be used to label primary amines bearing biomolecules . The mPEG modification increases the aqueous solubility of the resulting compound .Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C24H43NO13 . It has a molecular weight of 553.6 .Chemical Reactions Analysis

The NHS ester in this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This makes it a versatile tool in protein biology methods .Physical And Chemical Properties Analysis

This compound has a chemical formula of C24H43NO13 and a molecular weight of 553.6 . It is soluble in DMSO, DCM, and DMF .Applications De Recherche Scientifique

Bioactive Hydrogels and Regenerative Medicine

m-PEG9-NHS ester is utilized in the creation of bioactive hydrogels, particularly for regenerative medicine applications. One study demonstrated its use in functionalizing bioactive factors for incorporation into poly(ethylene glycol) (PEG) hydrogels. This application is crucial in controlling bioactivity and enhancing cell-material interactions, which is beneficial for tissue engineering and wound healing (Browning et al., 2013).

Drug Delivery Systems

In the field of drug delivery, this compound plays a vital role in PEGylation, a process of attaching PEG chains to drugs or biologically active molecules. This modification enhances the bioavailability and reduces immunogenicity of therapeutic agents, as explored in a study by Crafts et al., 2016. This application is significant for developing more efficient and less immunogenic drug delivery systems (Crafts et al., 2016).

Injectable Hydrogels for Biomedical Applications

This compound is used in the development of injectable hydrogels with dual redox responsive properties. A study by Gong et al. highlighted its application in designing hydrogels that can encapsulate and release drugs in a controlled manner. This property is especially advantageous for targeted drug delivery and stimuli-responsive release in various biomedical fields (Gong et al., 2017).

Hydrogels for Cell Encapsulation and Implantation

Another application of this compound is in the formation of hydrogels through oxo-ester mediated chemical ligation. This technique is used for in-vitro cell encapsulation and in-vivo implantation, providing a promising strategy for hydrogel cross-linking in biological contexts. Such hydrogels are relevant for applications in tissue repair and drug delivery (Strehin et al., 2013).

Peptide and Protein Functionalization

This compound is also employed in the functionalization of peptides and proteins. Silva et al. discussed its use in amino-sulfhydryl stapling, enabling selective modifications of peptides and proteins. This method has potential applications in the design of functional bioconjugates for therapeutic and diagnostic purposes (Silva et al., 2021).

Nanohydrogels for Cancer Therapy

In cancer therapy, this compound has been used to develop pH-responsive nanohydrogels for the delivery of anticancer drugs. Farzanfar et al. demonstrated the use of these nanohydrogels in effectively loading and releasing methotrexate, indicating their potential as efficient carriers for cancer treatment (Farzanfar et al., 2021).

Mécanisme D'action

Target of Action

m-PEG9-NHS ester: primarily targets primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are crucial for various biochemical processes, including protein synthesis and modification.

Mode of Action

The NHS (N-hydroxysuccinimide) ester group in this compound reacts with the primary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling and modifying biomolecules. The PEG (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, facilitating better interaction with the target molecules .

Biochemical Pathways

By modifying primary amines, this compound can influence various biochemical pathways. For instance, it can alter protein-protein interactions, enzyme activity, and signal transduction pathways. These modifications can lead to changes in cellular functions and responses .

Result of Action

The molecular and cellular effects of this compound include the formation of stable amide bonds with primary amines, leading to the modification of proteins and other biomolecules. This can result in altered protein function, stability, and interactions, potentially affecting cellular processes and pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the efficacy and stability of this compound. The compound is typically stable under physiological conditions, but extreme pH or high temperatures may affect its reactivity and stability. Additionally, the presence of competing nucleophiles can impact the efficiency of the labeling reaction .

Would you like more detailed information on any specific aspect of this compound?

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

m-PEG9-NHS ester plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the interaction between these two ligands.

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound indirectly influences cell function by contributing to the degradation of specific target proteins.

Molecular Mechanism

The molecular mechanism of this compound is tied to its role in PROTACs . The NHS ester in this compound reacts with the primary amines of a target protein, forming a stable amide bond . This allows the target protein to be linked to an E3 ubiquitin ligase, leading to the degradation of the target protein .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily .

Metabolic Pathways

It is known that this compound is used in the synthesis of PROTACs , which are involved in the ubiquitin-proteasome system .

Subcellular Localization

As a component of PROTACs , it may be found wherever PROTACs are localized within the cell.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNXKFXTQIHOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

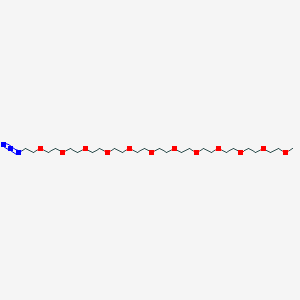

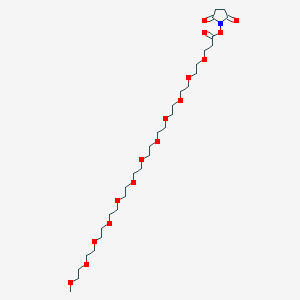

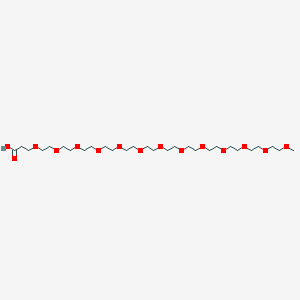

COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.